![molecular formula C17H14O2 B11862995 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol](/img/structure/B11862995.png)
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol
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Overview
Description
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is an aromatic compound with the molecular formula C17H14O2 and a molecular weight of 250.29 g/mol . This compound features a naphthalene ring system substituted with a hydroxymethyl group and a phenyl group, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with a suitable phenyl derivative under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalen-2-ol reacts with a phenylmethanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol has been investigated for its antibacterial and antioxidant properties, suggesting its potential use in developing new antibiotics and antioxidant therapies. Preliminary studies indicate that it may interact with specific proteins involved in bacterial resistance mechanisms, offering new strategies for combating antibiotic resistance .
Table 1: Biological Activities of this compound
Activity Type | Description | References |
---|---|---|
Antibacterial | Effective against certain bacterial strains | |
Antioxidant | Potential to reduce oxidative stress | |
Interaction Studies | Binding affinity with biological targets |
Material Science
The compound's unique structural characteristics allow it to be used as a building block in synthesizing more complex materials. Its reactivity can be harnessed in the development of new polymers or coatings with enhanced properties.
Case Study: Synthesis of Novel Polymers
Research has shown that derivatives of this compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. These advancements have implications for various industrial applications, including electronics and automotive sectors .
Chemical Synthesis
Due to its electrophilic nature, this compound serves as a precursor for synthesizing other valuable compounds. It can undergo further oxidation to yield aldehydes or carboxylic acids, expanding its utility in organic synthesis.
Table 2: Synthetic Pathways Involving this compound
Reaction Type | Product Type | Notes |
---|---|---|
Electrophilic Aromatic Substitution | Various substituted naphthalene derivatives | Enhances diversity of products |
Nucleophilic Addition | Aldehydes or Carboxylic Acids | Expands functional group diversity |
Mechanism of Action
The mechanism of action of 1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The naphthalene ring system provides a rigid framework that can interact with various biological targets, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ol: A simpler structure lacking the phenyl and hydroxymethyl groups.
1-(2-Hydroxyphenyl)naphthalen-2-ol: Similar structure but with the hydroxyl group in a different position.
1-(3-Methoxyphenyl)naphthalen-2-ol: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol is unique due to the presence of both the hydroxymethyl and phenyl groups, which confer distinct chemical and biological properties.
Biological Activity
1-(3-(Hydroxymethyl)phenyl)naphthalen-2-ol, also known as 6-(3-(hydroxymethyl)phenyl)naphthalen-2-ol, is an organic compound with a complex structure that combines naphthalene and phenolic moieties. Its molecular formula is C17H16O2, and it has a molecular weight of approximately 256.31 g/mol. This compound has garnered interest due to its potential biological activities, including antibacterial and antioxidant properties.
Chemical Structure and Properties
The compound features a hydroxymethyl group attached to a phenyl ring, which enhances its chemical reactivity. The presence of both aromatic systems allows for various chemical transformations, primarily involving electrophilic aromatic substitution and nucleophilic addition reactions. The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while the naphthalene moiety can undergo typical reactions associated with aromatic compounds, such as halogenation and nitration.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. Studies have shown its efficacy against Gram-positive bacteria, which are often more susceptible to phenolic compounds due to their cell wall structure. The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Antioxidant Activity
Compounds with similar structures have demonstrated antioxidant properties, suggesting that this compound may also possess this activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The dual functionality derived from both the naphthalene and phenolic components enhances its reactivity and biological activity compared to simpler analogs .
Case Studies and Experimental Data
A variety of studies have been conducted to assess the biological activities of this compound:
- Antibacterial Assays : In vitro studies have shown that the compound effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potential for therapeutic applications in treating bacterial infections .
- Antioxidant Testing : Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, the antioxidant capacity of this compound was evaluated. Results indicated a notable scavenging effect on free radicals, supporting its potential use in formulations aimed at reducing oxidative damage.
- Cytotoxicity Assessments : Preliminary cytotoxicity tests have shown that this compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing anticancer agents with fewer side effects .
Comparative Analysis
The uniqueness of this compound lies in its structural complexity, which enhances its biological activity compared to simpler compounds. Below is a comparative table highlighting key features of similar compounds:
Compound Name | Structure Type | Key Features |
---|---|---|
3-Hydroxymethyl-naphthalen-2-ol | Naphthalene derivative | Lacks phenyl substitution; simpler structure |
6-(Hydroxymethyl)phenyl-naphthalen-2-ol | Naphthalene derivative | Similar hydroxymethyl group but lacks additional phenyl ring |
4-Hydroxybenzaldehyde | Aromatic aldehyde | Contains an aldehyde group instead of a hydroxymethyl group |
3-(Hydroxymethyl)phenylboronic acid | Boronic acid | Contains a boronic acid moiety; used in coupling reactions |
Properties
Molecular Formula |
C17H14O2 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
1-[3-(hydroxymethyl)phenyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14O2/c18-11-12-4-3-6-14(10-12)17-15-7-2-1-5-13(15)8-9-16(17)19/h1-10,18-19H,11H2 |
InChI Key |
GSFVGSMAQQVYGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=CC=CC(=C3)CO)O |
Origin of Product |
United States |
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